molecular formula C17H20N4OS2 B2763754 2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105219-38-2

2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2763754
CAS No.: 1105219-38-2
M. Wt: 360.49
InChI Key: DIXJLGHYSHTFMB-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazinone core. Its structure includes:

  • Position 5: A propyl substituent, enhancing lipophilicity and influencing pharmacokinetics.
  • Position 7: A thiophen-2-yl group, introducing aromaticity and sulfur-mediated electronic effects.

Properties

IUPAC Name

2-piperidin-1-yl-5-propyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS2/c1-2-8-21-16(22)14-15(13(19-21)12-7-6-11-23-12)24-17(18-14)20-9-4-3-5-10-20/h6-7,11H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXJLGHYSHTFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily relates to its interaction with various receptors and enzymes. The thiazolo-pyridazine core structure allows for diverse pharmacological interactions, particularly with adenosine receptors and other G-protein coupled receptors (GPCRs).

  • Adenosine Receptor Modulation : Research indicates that compounds with similar structures act as selective antagonists or inverse agonists at the A2A adenosine receptor, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on certain enzymes involved in cancer metabolism, particularly in MTAP-deficient cancers, enhancing its therapeutic potential in oncology .

Biological Activity Overview

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Receptor Interaction A2A receptor antagonist activity
Anticancer Activity Inhibition of tumor cell proliferation
Neuroprotective Effects Potential modulation of neuroinflammatory pathways

Case Study 1: Anticancer Properties

In a study focusing on MTAP-deficient cancers, derivatives of thiazolo-pyridazine compounds were shown to significantly inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of metabolic pathways associated with tumor growth .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of similar piperidine-containing compounds. These studies demonstrated that these compounds could reduce neuroinflammation and oxidative stress in cellular models, suggesting potential applications in treating neurodegenerative disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Piperidine Substitution : Variations in the piperidine ring have been shown to affect receptor binding affinity and selectivity.
  • Propyl Group Variation : Alterations to the propyl group at position 5 can enhance or diminish anticancer activity based on steric hindrance and electronic properties.

Table 2: Structure-Activity Relationships

Substituent PositionModification TypeEffect on Activity
5Alkyl chain lengthIncreased anticancer potency
7Aromatic substitutionEnhanced receptor affinity

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogs include substituents at positions 2, 5, and 7, which significantly alter molecular properties:

Compound Name (Source) Position 2 Substituent Position 5 Substituent Position 7 Substituent Molecular Weight Key Properties
Target Compound Piperidin-1-yl Propyl Thiophen-2-yl Not reported High lipophilicity (propyl group)
7-Phenyl-2-(piperidin-1-yl) analog (10b) Piperidin-1-yl None (5H) Phenyl 298.37 Lower lipophilicity vs. target
7-Phenyl-2-(pyrrolidin-1-yl) analog (10a) Pyrrolidin-1-yl None (5H) Phenyl 299.1 (M+H)+ Reduced steric bulk vs. piperidinyl
7-Thiophen-2-yl-2-(piperidin-1-yl) Piperidin-1-yl None (5H) Thiophen-2-yl 318.42 Similar aromaticity to target, no propyl
5-(2-Methylbenzyl) analog Piperidin-1-yl 2-Methylbenzyl Furan-2-yl Not reported Bulky substituent at position 5

Key Observations :

  • Piperidin-1-yl at position 2 offers greater steric bulk and basicity than pyrrolidin-1-yl, which may enhance receptor-binding affinity .
  • Thiophen-2-yl at position 7 introduces sulfur-mediated electronic effects, differentiating it from phenyl-containing analogs in terms of solubility and π-π stacking interactions .
Anticancer Potential
  • Thiazolo[4,5-d]thiazole derivatives (e.g., compound 7 in ) demonstrated significant anticancer activity against multiple cell lines, with selectivity over normal cells .
  • Pyrano[2,3-d]thiazole derivatives (e.g., 6a) showed enhanced activity, suggesting that fused heterocyclic systems improve target engagement .
  • The target compound’s propyl group may extend half-life in vivo compared to unsubstituted analogs, though direct data are lacking.
Receptor Ligand Activity
  • NPY2 receptor ligands (e.g., JMS-17-2 in ) feature piperidine and aryl groups, highlighting the importance of nitrogen-containing substituents for receptor binding .

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